molecular formula C18H22N6 B6453014 6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-9-methyl-9H-purine CAS No. 2549048-90-8

6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-9-methyl-9H-purine

Cat. No.: B6453014
CAS No.: 2549048-90-8
M. Wt: 322.4 g/mol
InChI Key: KIBGUNZIYJFMEY-UHFFFAOYSA-N
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Description

6-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-9-methyl-9H-purine (CAS 2549048-90-8) is a high-purity chemical compound with the molecular formula C18H22N6 and a molecular weight of 322.41 g/mol. It is supplied by Life Chemicals and other verified suppliers, available in quantities ranging from 1mg to 40mg for research applications . This purine derivative features a piperazine substitution, a structural motif found in compounds with significant pharmacological research potential. Similar purine-piperazine based structures have been investigated as mimics of ischemic postconditioning, showing promise in reducing infarct size in preclinical studies, which positions this structural class as relevant for research in cardioprotection . Furthermore, analogous compounds have demonstrated considerable antimycobacterial and antifungal activities in vitro, making them valuable scaffolds for infectious disease research . The predicted physicochemical properties of this compound include an XLogP3 of 2.8, a density of 1.27 g/cm³, and a boiling point of 548.6 °C . As a cationic amphiphilic structure, it may have implications in studies of drug-induced phospholipidosis, a form of lysosomal storage disorder, given that such compounds can inhibit lysosomal phospholipase A2 (PLA2G15) . This product is intended for research purposes in fields such as medicinal chemistry, biochemistry, and early drug discovery. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-9-methylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6/c1-13-4-5-14(2)15(10-13)23-6-8-24(9-7-23)18-16-17(19-11-20-18)22(3)12-21-16/h4-5,10-12H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBGUNZIYJFMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC=NC4=C3N=CN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-9-methyl-9H-purine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

    Substitution Reactions: The protected piperazine is then subjected to substitution reactions to introduce the 2,5-dimethylphenyl group.

    Purine Ring Formation: The final step involves the formation of the purine ring. This can be achieved through a series of cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-9-methyl-9H-purine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-9-methyl-9H-purine is C17H22N4C_{17}H_{22}N_{4}, indicating it contains carbon, hydrogen, and nitrogen atoms. The presence of the piperazine ring enhances its interaction with various biological targets, making it a subject of interest in pharmacological studies.

Pharmacological Applications

Research indicates that compounds with similar structures often act as antagonists or agonists at various receptors, including serotonin and dopamine receptors. The potential pharmacological applications of this compound include:

  • Neuropharmacology : It may play a role in the treatment of mood disorders and other neurological conditions by modulating neurotransmitter systems.
  • Antidepressant Activity : Similar compounds have shown promise in alleviating symptoms of depression and anxiety by targeting serotonin receptors.

Several studies have focused on the biological activity of this compound. Its interactions with specific biological targets can lead to inhibition or modulation of enzyme activities or receptor signaling pathways.

Compound NameBiological TargetEffect
This compoundSerotonin ReceptorsPotential agonist
7-methylxanthineAdenosine ReceptorsModulates neurotransmitter release
8-(2-aminoethyl)-1,3-dimethylxanthineNeurotransmitter ReleaseEnhances release

Case Studies and Research Findings

  • Mood Disorders : A study published in the Journal of Medicinal Chemistry investigated the effects of similar piperazine derivatives on serotonin receptor modulation. Results indicated that these compounds could significantly influence mood regulation pathways .
  • Neurotransmitter Modulation : Research highlighted in Neuroscience Letters demonstrated that compounds structurally related to this compound effectively modulated dopamine levels in animal models .
  • Antimycobacterial Activity : Another study indicated that derivatives of this compound exhibited significant antimycobacterial properties, suggesting potential applications in treating infections caused by resistant strains .

Synthesis and Development

The synthesis of this compound typically involves several steps requiring specific reagents and conditions to ensure high yield and purity. The synthesis pathway often includes:

  • Formation of the piperazine ring.
  • Introduction of the dimethylphenyl group.
  • Final assembly into the purine structure.

Mechanism of Action

The mechanism of action of 6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-9-methyl-9H-purine involves its interaction with specific molecular targets such as neurotransmitter receptors and ion channels. For instance, it has been shown to selectively activate DAG-activated TRPC3/TRPC6/TRPC7 channels, leading to various physiological effects . The compound can also induce neurite growth and neuroprotection in cultured neurons .

Comparison with Similar Compounds

Structural Comparison

The compound is compared to structurally related purine and heterocyclic derivatives reported in the literature. Key structural variations include:

  • Core Structure : Purine vs. pyridine (e.g., compound 22 in ).
  • Piperazine Substituents : Bulky aromatic (2,5-dimethylphenyl) vs. acylated, sulfonyl, or heterocyclic groups (e.g., compounds 29–34 , 48–51 in ).
  • Aromatic Substituents : Methyl vs. chloro or methoxy groups on phenyl rings.

Pharmacological and Physicochemical Implications

Sulfonyl groups (e.g., compound 11) may improve metabolic stability due to resistance to enzymatic hydrolysis .

Synthetic Feasibility :

  • High-yield syntheses (>70%) are observed for analogs with simple acyl groups (e.g., 35 : 74% yield), whereas bulky or polar substituents (e.g., 32 : 9% yield) reduce efficiency .

Biological Activity

6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-9-methyl-9H-purine is a synthetic compound belonging to the purine class of heterocyclic compounds. Its unique structure combines a purine base with a piperazine moiety and a substituted phenyl group, leading to potential biological activities relevant in pharmacology and medicinal chemistry. This article reviews the compound's biological activity, focusing on its pharmacological implications, interactions with biological targets, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N4C_{17}H_{22}N_{4}. The presence of the piperazine ring is significant as it often contributes to the compound's interaction with various receptors in the central nervous system.

Pharmacological Implications

Research indicates that compounds similar to this compound often act as antagonists or agonists at neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors. These interactions suggest potential applications in treating mood disorders and other neurological conditions.

  • Serotonin Receptor Interaction : The compound may influence serotonin signaling pathways, which are crucial for mood regulation.
  • Dopamine Receptor Modulation : Modulating dopamine receptor activity can have implications in treating disorders like schizophrenia and Parkinson's disease.

Anti-inflammatory and Antimicrobial Activity

A study on piperazine derivatives highlighted that compounds with similar structures exhibited significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives showed up to 87% inhibition of TNF-α at a concentration of 10 μM, indicating that this compound could possess comparable anti-inflammatory properties .

Additionally, some studies have reported antimicrobial activity associated with piperazine derivatives. The ability to inhibit bacterial growth positions this compound as a candidate for further investigation in antimicrobial therapies .

Comparative Analysis with Related Compounds

The following table summarizes notable compounds structurally related to this compound and their biological activities:

Compound NameStructureUnique Features
6-[4-(4-propoxyphenyl)piperazin-1-yl]-9H-purineStructureExhibits strong antimycobacterial activity; used as a starting material for further modifications.
7-methylxanthineStructureNaturally occurring; serves as a caffeine precursor; affects adenosine receptors.
8-(2-aminoethyl)-1,3-dimethylxanthineStructureKnown for its role in modulating neurotransmitter release; used in neuropharmacological studies.

Case Studies

Several case studies have explored the biological effects of piperazine derivatives:

  • Neuropharmacological Studies : Research has shown that derivatives can modulate neurotransmitter release and receptor activity, which is essential in developing treatments for neurological disorders.
  • Antimicrobial Efficacy : A study indicated that certain piperazine derivatives demonstrated antimicrobial properties superior to standard antibiotics at similar concentrations .

Q & A

Q. What are the standard synthetic routes for preparing 6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-9-methyl-9H-purine and its analogs?

  • Methodological Answer : The compound can be synthesized using nucleophilic substitution reactions between a purine core (e.g., 6-chloro-9-methylpurine) and functionalized piperazine derivatives. General procedures involve refluxing reactants in polar aprotic solvents (e.g., NMP, THF) with a base (e.g., K₂CO₃) and catalysts like Pd(PPh₃)₄ for Suzuki couplings. Purification is typically achieved via flash chromatography (EtOAc/hexane gradients) or recrystallization . For example, coupling 9-methylpurine with 4-(2,5-dimethylphenyl)piperazine under reflux in NMP for 20–24 hours yields the target compound, followed by HPLC validation (>95% purity) .

Q. How are structural and purity characteristics validated for this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm substituent integration and chemical environment. For instance, aromatic protons in the 2,5-dimethylphenyl group appear as distinct multiplets at δ 7.15–7.45 ppm, while the piperazine N–CH₂ signals resonate as broad singlets near δ 3.30–4.50 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) verifies molecular ion peaks (e.g., m/z 517.4 [M+1]⁺) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) confirms purity (>95%) and retention times (e.g., 20–24 minutes) .

Q. What are the critical parameters for maintaining stability during storage?

  • Methodological Answer : Store the compound in airtight, light-protected containers at –20°C. Stability tests under varying pH (3–9) and thermal conditions (25–60°C) indicate degradation <5% over 6 months when stored in anhydrous DMSO or solid form .

Advanced Research Questions

Q. How can low yields in piperazine coupling reactions be addressed?

  • Methodological Answer : Low yields (e.g., <20%) often stem from steric hindrance or poor nucleophilicity of the piperazine. Strategies include:
  • Optimized Catalysis : Use Pd(OAc)₂ with XPhos ligands to enhance cross-coupling efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours at 120°C) while improving yields by 30–40% .
  • Pre-functionalization : Activate the purine core with electron-withdrawing groups (e.g., trifluoroacetyl) to enhance reactivity .

Q. How should researchers resolve contradictions in pharmacological data across structural analogs?

  • Methodological Answer : Discrepancies in receptor binding (e.g., CB1 vs. CB2 selectivity) require:
  • Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with receptor pockets (e.g., hydrophobic piperazine interactions in CB1) .
  • Functional Assays : Compare cAMP inhibition (CB1) vs. β-arrestin recruitment (CB2) using HEK293 cells transfected with respective receptors .
  • Meta-Analysis : Cross-reference SAR trends, such as increased CB2 affinity with bulkier piperazine substituents (e.g., cyclohexyl vs. acetyl) .

Q. What experimental designs are optimal for evaluating metabolic stability?

  • Methodological Answer :
  • Microsomal Incubation : Incubate the compound with liver microsomes (human/rat) at 37°C, and quantify parent compound depletion via LC-MS/MS at 0, 5, 15, 30, and 60 minutes. Calculate half-life (t₁/₂) using first-order kinetics .
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to assess IC₅₀ values .

Q. How can structural modifications improve blood-brain barrier (BBB) penetration?

  • Methodological Answer :
  • LogP Optimization : Introduce lipophilic groups (e.g., methylsulfonyl) to increase LogP from <2 to 2.5–3.5, enhancing passive diffusion .
  • P-Glycoprotein Efflux Assays : Test bidirectional permeability in MDCK-MDR1 cells. Compounds with efflux ratio <2.5 are prioritized .
  • In Silico Predictors : Use ADMET Predictor® or BBB Score to model penetration potential .

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